molecular formula C17H14ClNO2 B1456395 (3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 912356-09-3

(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Cat. No. B1456395
CAS RN: 912356-09-3
M. Wt: 299.7 g/mol
InChI Key: IHRQBJYWHVRTCP-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one” is a noteworthy pharmacological entity, aiding in the research of drug development . It is a decomposition compound of Org 5222, a potential antipsychotic compound .


Molecular Structure Analysis

The molecular formula of this compound is C17H14ClNO2 . The average mass is 299.752 Da and the mono-isotopic mass is 299.071320 Da .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It is known to be a decomposition compound of Org 5222 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

A comprehensive quantum chemical and spectroscopic analysis of the dibenzoxepine derivative, including DFT (Density Functional Theory) approach, FT-IR, and FT-Raman spectroscopy, was conducted to predict its important properties. This study aimed at understanding the molecule's electronic properties through UV-Vis and HOMO-LUMO analyses, determining chemically active regions via Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) depictions. Furthermore, the Non-Linear Optics (NLO) for non-linear optical effects and the Natural Bond Orbital (NBO) for charge delocalization were explored. Molecular docking suggested its potential as a membrane permeable inhibitor, highlighting its broad application in biological and pharmaceutical fields as a prospective drug (S. Sevvanthi, S. Muthu, M. Raja, S. Aayisha, S. Janani, 2020).

Physico-chemical Properties and Stability

The physico-chemical properties, including spectra (UV, IR, NMR, mass) analysis, X-ray analysis, thermal properties, solubilities, and partition coefficient of the compound, were studied to determine its stability under various conditions. The compound showed stability with respect to heat, with only excessive exposure to light inducing degradation (C. Funke, H. Hindriks, A. Sam, 1990).

Synthesis of Radiolabelled Compounds

A potential antipsychotic compound, radiolabelled with 3H, 14C, and 36Cl, was synthesized for further studies. This synthesis involved various methods, including a base-catalyzed exchange with tritiated water and catalytic reductive dehalogenation, contributing to the exploration of its pharmacological properties (J. Vader, F. Kaspersen, Eric M. G. Sperling, I. Schlachter, A. Terpstra, Peter W. Hilberink, G. Wagenaars, 1994).

Neurochemical and Pharmacological Studies

The compound exhibited dopamine D2 antagonistic properties with negligible anticholinergic effects, akin to classical neuroleptics like haloperidol. It also showed strong antiserotonergic and antihistaminergic properties, suggesting its potential for clinical testing in psychotic patients (T. de Boer, J. Tonnaer, C. De Vos, A. van Delft, 1990).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

properties

IUPAC Name

(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQBJYWHVRTCP-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735843
Record name (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

CAS RN

912356-09-3
Record name (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 2
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 3
Reactant of Route 3
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 4
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 5
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 6
(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

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